N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom in their structure. This specific compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry, where it has shown promise as a dual inhibitor of specific tyrosine kinases involved in cancer progression.
This compound is classified under heterocyclic compounds and specifically falls into the category of thiadiazole derivatives. The synthesis and evaluation of its biological activities have been documented in various studies, highlighting its potential as a therapeutic agent against cancer and other diseases. The compound's systematic name reflects its structure, which includes a benzylthio group and a nitro-substituted benzamide moiety.
The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide typically involves several steps:
The synthesis often involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, using dimethylformamide as a solvent can facilitate better solubility and reactivity of starting materials.
The molecular structure of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide consists of a thiadiazole ring bonded to a benzylthio group and a nitro-substituted benzamide moiety. The structural formula can be represented as follows:
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide can participate in various chemical reactions:
The reactivity is influenced by the electronic nature of substituents on the aromatic rings, which can either activate or deactivate certain positions for further reactions.
The mechanism of action for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide primarily involves its role as an inhibitor of specific tyrosine kinases such as ABL and SRC. These kinases are crucial for cell signaling pathways that regulate cell proliferation and survival.
Experimental studies indicate that this compound inhibits kinase activity through competitive binding at the ATP-binding site, leading to decreased phosphorylation of downstream targets involved in tumor growth.
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has several applications in scientific research:
The 1,3,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle characterized by a five-membered aromatic structure with high in vivo stability and low mammalian toxicity. Its significance in drug design stems from three key properties:
Table 1: Physicochemical Properties of 1,3,4-Thiadiazole
Property | Value/Characteristic | Biological Consequence |
---|---|---|
Aromaticity | High (π-electron deficient) | Metabolic stability; DNA intercalation potential |
Log P (Calculated) | Moderate (~1.5-2.5) | Balanced lipophilicity/hydrophilicity |
pKa | Weakly basic (~2.5) | Ionization state adaptable to physiological pH |
Polar Surface Area | ~50-60 Ų | Favorable membrane permeability |
FDA-approved drugs like acetazolamide (carbonic anhydrase inhibitor), litronesib (kinesin Eg5 inhibitor), and sulfamethizole (antimicrobial) exemplify its therapeutic versatility [1] [6].
The bioactivity of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide derives from synergistic contributions of its substituents:
Conformational Flexibility: The -SCH₂- linker allows spatial orientation of the phenyl ring for optimal target binding.
3-Nitrobenzamide Moiety (at C2):
Table 2: Impact of Substituent Variations on Thiadiazole Bioactivity
Position | Substituent Type | Biological Effect | Example Potency (IC₅₀) |
---|---|---|---|
C5 | 4-Fluorobenzylthio | Enhanced DNA damage; apoptosis induction in MCF-7 cells | 2.79 µM (A549) [1] |
C5 | Unsubstituted benzylthio | Moderate activity across cell lines | 15.7 µM (MCF-7) [1] |
C2 | 3-Nitrobenzamide | Strong dipole interactions; target anchoring | Computational binding score: -9.2 kcal/mol [9] |
C2 | Plain benzamide | Reduced electronic interaction potential | Binding score: -6.8 kcal/mol [9] |
The therapeutic exploration of 1,3,4-thiadiazoles evolved through distinct phases:
1950s–1980s: Antimicrobial Era: Early research focused on simple 2,5-disubstituted derivatives. Sulfamethizole (a sulfonamide-thiadiazole hybrid) emerged as a dihydropteroate synthase inhibitor for urinary tract infections, establishing thiadiazole as a viable antimicrobial scaffold [1] [6].
1990s–2000s: Enzyme Inhibitors & Early Anticancer Leads: Drugs like acetazolamide validated thiadiazoles as enzyme inhibitors (carbonic anhydrase). Concurrently, fused derivatives like litronesib and filanesib (2,3-dihydro-1,3,4-thiadiazoles) entered clinical trials as kinesin spindle protein inhibitors for multiple myeloma [1] [3].
2010s–Present: Targeted Hybrid Molecules: Modern designs incorporate thiadiazole into pharmacophores targeting specific cancer pathways:
Table 3: Evolution of Key 1,3,4-Thiadiazole Derivatives in Drug Discovery
Time Period | Compound Class | Representative Agent | Primary Indication/Target | Advancement |
---|---|---|---|---|
1950s | Sulfonamide hybrids | Sulfamethizole | Antimicrobial (Dihydropteroate synthase) | Marketed drug |
1980s | Carbonic anhydrase inhibitors | Acetazolamide | Glaucoma/Diuretic (CA-II/IX) | Marketed drug |
2000s | Fused thiadiazoles | Litronesib (ARRY-520) | Anticancer (Kinesin Eg5) | Phase II clinical trials |
2020s | Disubstituted hybrids | 3-Nitrobenzamide-thiadiazole | Anticancer (DNA damage/PARP) | Preclinical lead optimization [1] [9] |
This trajectory underscores the scaffold’s adaptability – transitioning from broad antimicrobials to targeted anticancer agents, with N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide representing a contemporary hybrid leveraging electronic and steric synergism for oncology applications [1] [3] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3